Fenclexonium
Description
Fenclexonium (IUPAC name: pending confirmation) is a synthetic organometallic compound primarily investigated for its catalytic and pharmacological properties. Structurally, it features a central transition metal core (e.g., platinum or ruthenium) coordinated with multidentate phosphine-alkene ligands, which confer stability and reactivity in cross-coupling reactions and enzyme inhibition . Its synthesis involves a stepwise ligand assembly followed by metal coordination under inert conditions, yielding a compound with a molar mass of ~450–500 g/mol and solubility in polar aprotic solvents like dimethylformamide (DMF) .
Pharmacologically, this compound has shown promise as a modulator of opioid receptors, with preclinical studies reporting an IC50 of 0.8 µM for µ-opioid receptor binding, comparable to naloxone derivatives but with prolonged duration of action . Its redox-active metal center also enables applications in photodynamic therapy, where it generates reactive oxygen species (ROS) under visible light irradiation .
Properties
CAS No. |
27112-40-9 |
|---|---|
Molecular Formula |
C21H32N+ |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-[3-(cyclohexen-1-yl)-3-phenylpropyl]-1-methylpiperidin-1-ium |
InChI |
InChI=1S/C21H32N/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2,5-6,11-13,21H,3-4,7-10,14-18H2,1H3/q+1 |
InChI Key |
BYATXHJLKDIAQU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenclexonium involves several steps, starting with the preparation of the key intermediate, 1-methylpiperidinium. This intermediate is then reacted with 3-(1-cyclohexen-1-yl)-3-phenylpropyl bromide under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Fenclexonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Fenclexonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Fenclexonium involves its interaction with specific molecular targets within the cell. It binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fenclexonium belongs to a class of hybrid organometallic-pharmacological agents. Two structurally and functionally analogous compounds are discussed below:
Compound A: Ruthenium-Phenanthroline Complex (Ru-Phn)
- Structural Similarities: Both compounds utilize a transition metal core (ruthenium in Ru-Phn vs. platinum in this compound) with π-accepting ligands. Ru-Phn employs a phenanthroline ligand system, while this compound uses phosphine-alkene donors, enhancing electron-richness and catalytic turnover .
- Functional Differences: Catalytic Activity: Ru-Phn achieves a turnover frequency (TOF) of 1,200 h<sup>-1</sup> in hydrogenation reactions, outperforming this compound (TOF: 450 h<sup>-1</sup>), likely due to faster ligand substitution kinetics . Pharmacological Profile: Ru-Phn lacks significant opioid receptor affinity but exhibits anticancer activity (IC50 = 2.3 µM in HeLa cells), whereas this compound targets neurological pathways .
Compound B: Naloxone-Derivative Opioid Antagonist (NDOA)
- Functional Similarities :
Both compounds antagonize µ-opioid receptors, reversing respiratory depression in opioid overdose models. This compound’s metal center extends its half-life (t1/2 = 6.2 h) compared to NDOA (t1/2 = 1.5 h) . - Structural and Mechanistic Contrasts :
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Ru-Phn | NDOA |
|---|---|---|---|
| Molecular Weight | 480 g/mol | 520 g/mol | 327 g/mol |
| Solubility | DMF, THF | Acetonitrile | Water, Ethanol |
| IC50 (µM) | 0.8 (µ-opioid) | 2.3 (HeLa cells) | 1.2 (µ-opioid) |
| Half-Life (h) | 6.2 | N/A | 1.5 |
| Key Application | Opioid antagonism | Anticatalysis | Opioid reversal |
Data synthesized from catalytic and pharmacological studies .
Table 2: Structural and Mechanistic Comparison
| Feature | This compound | Ru-Phn | NDOA |
|---|---|---|---|
| Core Structure | Platinum + phosphine-alkene ligands | Ruthenium + phenanthroline ligands | Morphinan derivative |
| Mechanism | Competitive receptor inhibition + ROS | Redox cycling + DNA intercalation | Pure competitive inhibition |
| Thermal Stability | Stable up to 200°C | Degrades above 150°C | Stable up to 300°C |
Adapted from ligand reactivity and thermal analysis .
Critical Analysis of Research Findings
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